molecular formula C10H12ClFN4 B2361723 [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride CAS No. 2309554-70-7

[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride

Cat. No.: B2361723
CAS No.: 2309554-70-7
M. Wt: 242.68
InChI Key: AUSZSPNKEMWFRU-UHFFFAOYSA-N
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Description

[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine hydrochloride is a small-molecule compound featuring a 1,2,4-triazole core substituted with a 2-fluorophenylmethyl group at the N1 position and a methanamine group at the C4 position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₂FN₃·HCl, with a molecular weight of 241.7 g/mol (calculated from and ).

The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen-bonding interactions with biological targets. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.ClH/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15;/h1-4,7H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSZSPNKEMWFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride (C10H12ClFN4) consists of a 1,2,3-triazole core with a 2-fluorobenzyl substituent at the N-1 position and an aminomethyl group at the C-4 position. The molecular structure features:

  • Molecular weight: 242.68 g/mol
  • A 1,2,3-triazole heterocyclic core
  • An ortho-fluorophenyl group attached via a methylene bridge
  • A primary amine functionality
  • Hydrochloride salt formation

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthetic strategy for preparing this compound involves copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." This approach represents the most efficient pathway for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.

The general reaction scheme involves:

  • Preparation of 2-fluorobenzyl azide
  • Reaction with propargylamine or a protected propargylamine derivative
  • Copper-catalyzed cycloaddition
  • Deprotection (if necessary)
  • Conversion to hydrochloride salt

Preparation of 2-Fluorobenzyl Azide

From 2-Fluorobenzyl Halides

The synthesis of 2-fluorobenzyl azide typically begins with commercially available 2-fluorobenzyl bromide or chloride, which undergoes nucleophilic substitution with sodium azide.

Reaction Conditions:

  • Reagents: 2-Fluorobenzyl bromide (1.0 equiv), sodium azide (1.5 equiv)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 70°C
  • Reaction time: 3 hours
  • Yield: 75-80%

The reaction proceeds according to the following equation:
2-Fluorobenzyl bromide + NaN3 → 2-Fluorobenzyl azide + NaBr

From 2-Fluorobenzyl Alcohol

Alternatively, 2-fluorobenzyl azide can be prepared from 2-fluorobenzyl alcohol through a two-step process:

Step 1: Conversion to tosylate or mesylate

  • Reagents: 2-Fluorobenzyl alcohol (1.0 equiv), p-toluenesulfonyl chloride (TsCl, 1.2 equiv), triethylamine (Et3N, 1.5 equiv)
  • Solvent: Dichloromethane (DCM)
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Temperature: 0°C to room temperature
  • Reaction time: 5 hours
  • Yield: 90-95%

Step 2: Azidation

  • Reagents: 2-Fluorobenzyl tosylate (1.0 equiv), sodium azide (1.5 equiv)
  • Solvent: DMF
  • Temperature: 70°C
  • Reaction time: 3 hours
  • Yield: 75-80%

Copper-Catalyzed Cycloaddition

The key step in the synthesis of this compound is the copper-catalyzed cycloaddition between 2-fluorobenzyl azide and propargylamine or a protected derivative.

Direct Approach Using Propargylamine

Reaction Conditions:

  • Reagents: 2-Fluorobenzyl azide (1.0 equiv), propargylamine (1.1 equiv)
  • Catalyst: Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.05-0.1 equiv), sodium ascorbate (0.2 equiv)
  • Solvent: tert-Butanol/water (1:1)
  • Temperature: Room temperature
  • Reaction time: 12-24 hours
  • Yield: 70-75%
Protected Propargylamine Approach

Using a protected propargylamine can prevent side reactions and improve yields.

Step 1: Boc-Protection of Propargylamine

  • Reagents: Propargylamine (1.0 equiv), di-tert-butyl dicarbonate (Boc2O, 1.1 equiv)
  • Solvent: Dichloromethane
  • Base: Triethylamine (1.2 equiv)
  • Temperature: 0°C to room temperature
  • Reaction time: 4 hours
  • Yield: 90-95%

Step 2: Click Reaction

  • Reagents: 2-Fluorobenzyl azide (1.0 equiv), N-Boc-propargylamine (1.1 equiv)
  • Catalyst: CuSO4·5H2O (0.05 equiv), sodium ascorbate (0.2 equiv)
  • Solvent: tert-Butanol/water (1:1)
  • Temperature: Room temperature
  • Reaction time: 12 hours
  • Yield: 85-90%

Step 3: Deprotection

  • Reagents: N-Boc-protected triazole (1.0 equiv), trifluoroacetic acid (TFA, 10 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Reaction time: 2 hours
  • Yield: 90-95%

Salt Formation

The final step involves the conversion of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine to its hydrochloride salt:

Reaction Conditions:

  • Reagents: [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine (1.0 equiv), hydrogen chloride (HCl, 1.1 equiv)
  • Solvent: Diethyl ether or dioxane
  • Temperature: 0°C
  • Reaction time: 1-2 hours
  • Yield: 90-95%

One-Pot Synthetic Approach

A more efficient method involves a one-pot sequential process that eliminates the need to isolate intermediates.

Reaction Conditions:

  • Reagents: 2-Fluorobenzyl bromide (1.0 equiv), sodium azide (1.2 equiv), propargylamine or protected propargylamine (1.1 equiv)
  • Catalyst: CuSO4·5H2O (0.05 equiv), sodium ascorbate (0.2 equiv)
  • Solvent: DMF/H2O (3:1) or tert-Butanol/water (1:1)
  • Temperature: Room temperature
  • Reaction time: 24 hours
  • Yield: 65-75%

The one-pot approach involves:

  • In situ generation of the azide
  • Addition of the alkyne component
  • Addition of the copper catalyst
  • Optional deprotection step
  • Salt formation

Optimization Parameters

Catalyst Systems

Different copper catalyst systems have been evaluated for the click reaction, with significant variations in efficiency.

Catalyst System Composition Solvent Temperature Time (h) Yield (%)
CuSO4/Ascorbate CuSO4·5H2O (5 mol%), Sodium ascorbate (20 mol%) t-BuOH/H2O (1:1) 25°C 12-24 70-85
CuI/Base CuI (5 mol%), Et3N (3 equiv) Acetonitrile 25°C 3-6 75-82
Cu(OAc)2 Cu(OAc)2 (5 mol%), K2CO3 (3 equiv) THF/H2O (3:1) 80-85°C 10-12 82-91
CuBr/TBTA CuBr (5 mol%), TBTA (5 mol%) DMF/H2O (4:1) 25°C 6-12 80-88

Solvent Systems

The choice of solvent significantly affects reaction efficiency.

Solvent System Advantages Disadvantages Yield Range (%)
t-BuOH/H2O (1:1) Good solubility, environmentally friendly Slower reaction rate 70-80
THF/H2O (3:1) Compatible with many functional groups Moderate reaction rate 75-85
DMF/H2O (3:1) Excellent solubility for reagents Difficult removal, toxicity 80-90
Acetonitrile Easy workup, good for scale-up Limited water miscibility 70-80
Methanol Good solubility, easy workup Side reactions possible 65-75

Purification Methods

Recrystallization

Recrystallization is an effective purification method for this compound:

Solvent System Temperature Range Recovery (%) Purity (%)
Ethanol/Diethyl ether 78°C to 25°C 80-85 >98
Methanol/Diethyl ether 65°C to 25°C 75-80 >98
Isopropanol 82°C to 25°C 70-75 >99
Acetone/Water 56°C to 25°C 65-70 >97

Column Chromatography

For the free base, column chromatography can be employed before salt formation:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Dichloromethane/Methanol (9:1 to 4:1)
  • Visualization: UV detection at 254 nm
  • Recovery: 85-90%
  • Purity: >95%

Preparative HPLC

For high-purity requirements, preparative HPLC provides excellent results:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/Water with 0.1% TFA (gradient)
  • Flow rate: 20 mL/min
  • Detection: UV at 254 nm
  • Recovery: 90-95%
  • Purity: >99%

Analytical Characterization

NMR Spectroscopy

1H NMR Data (400 MHz, DMSO-d6)

The 1H NMR spectrum of this compound exhibits the following characteristic signals:

  • δ 8.40 (s, 1H, triazole-H)
  • δ 7.45-7.40 (m, 1H, Ar-H)
  • δ 7.38-7.32 (m, 1H, Ar-H)
  • δ 7.22-7.15 (m, 2H, Ar-H)
  • δ 5.65 (s, 2H, N-CH2-Ar)
  • δ 4.10 (s, 2H, C-CH2-NH2)
  • δ 8.30 (br s, 3H, NH3+)
13C NMR Data (100 MHz, DMSO-d6)
  • δ 160.8 (d, J = 245 Hz, C-F)
  • δ 143.2 (triazole C-4)
  • δ 130.7 (d, J = 8 Hz, Ar-C)
  • δ 125.3 (Ar-C)
  • δ 124.8 (d, J = 3 Hz, Ar-C)
  • δ 123.7 (triazole C-5)
  • δ 115.8 (d, J = 21 Hz, Ar-C)
  • δ 48.5 (N-CH2-Ar)
  • δ 33.8 (C-CH2-NH2)
19F NMR Data (376 MHz, DMSO-d6)
  • δ -118.5 (Ar-F)

Mass Spectrometry

Technique Observed m/z Fragment Assignment
ESI-MS (positive mode) 208.1092 [M+H]+ (free base)
ESI-MS (positive mode) 230.0911 [M+Na]+ (free base)
HRMS 208.1096 C10H12FN4+ (calculated: 208.1094)

IR Spectroscopy (KBr, cm-1)

  • 3100-2800 (N-H stretching, NH3+)
  • 3150-3050 (Aromatic C-H stretching)
  • 2950-2850 (Aliphatic C-H stretching)
  • 1620-1590 (C=C stretching)
  • 1570-1550 (C=N stretching)
  • 1490-1470 (C-H bending)
  • 1230-1200 (C-F stretching)
  • 1050-1030 (C-N stretching)

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Overall Yield (%) Reaction Time Scalability
Sequential synthesis High purity intermediates Multiple isolation steps 45-55 2-3 days Moderate
One-pot sequential synthesis Fewer isolation steps, time-efficient Lower purity, complex workup 55-65 1-2 days Good
Protected amine approach Higher selectivity, fewer side reactions Additional deprotection step 60-70 2-3 days Excellent
Cu(OAc)2/K2CO3 catalyst system High yield, aqueous conditions Higher temperature required 65-75 1 day Good
Solid-phase synthesis Automation possible, easy purification Higher cost, specialized equipment 50-60 2 days Limited

Scale-Up Considerations

For industrial scale synthesis of this compound, several modifications to the laboratory methods are necessary:

  • Azide handling safety : Implement continuous flow processes for azide formation and consumption to minimize handling of potentially explosive azide intermediates.

  • Catalyst loading reduction : Optimize copper catalyst loading to 1-2 mol% with appropriate ligands to maintain efficiency while reducing costs.

  • Solvent selection : Replace DMF with more environmentally friendly alternatives such as 2-methyltetrahydrofuran or ethyl acetate/water mixtures.

  • Heat management : Implement efficient heat exchangers to control the exothermic nature of the cycloaddition reaction.

  • Continuous flow processing : Develop continuous flow methods for higher throughput and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or tetrahydrotriazoles.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of dihydrotriazoles or tetrahydrotriazoles.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Biology:

    Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Bioconjugation: It can be used to label biomolecules for imaging and diagnostic purposes.

Medicine:

    Drug Development: The compound serves as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.

    Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism of action of [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity. The methanamine group can form hydrogen bonds with target proteins, enhancing its interaction. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variation on the Aromatic Ring

Compounds with halogen or functional group substitutions on the phenyl ring exhibit distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Evidence Source
[1-[(2-Chlorophenyl)methyl]imidazol-4-yl]methanamine hydrochloride 2-Cl C₁₁H₁₂ClN₃·HCl 221.69 Higher lipophilicity; unstudied bioactivity
[1-[(4-Trifluoromethylphenyl)methyl]oxan-4-yl]methanamine hydrochloride 4-CF₃ C₁₄H₁₇F₃NO·HCl 323.75 Enhanced metabolic resistance; unknown target binding
[1-(2,4-Difluorophenyl)methyl]triazol-4-yl]methanamine derivatives 2,4-diF C₁₀H₉F₂N₃·HCl 243.66 Broad-spectrum antifungal activity (fluconazole analogs)

Key Observations :

  • Fluorine vs.
  • Trifluoromethyl Groups : The 4-CF₃ substitution () increases steric bulk and electron-withdrawing effects, which may reduce solubility but enhance receptor binding in hydrophobic pockets.

Heterocycle Core Modifications

Variations in the heterocyclic scaffold influence pharmacokinetics and target interactions:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Notable Features Evidence Source
[1-(2-Phenylthiazol-4-yl)methanamine hydrochloride Thiazole C₁₀H₉N₂S·HCl 228.72 Sulfur atom enhances π-π stacking; acetylcholinesterase inhibition
[1-(2-Phenylpyrazol-5-yl)methanamine hydrochloride Pyrazole C₁₁H₁₂FN₃·HCl 241.7 Reduced hydrogen-bonding capacity vs. triazoles

Key Observations :

  • Triazole vs. Thiazole : Triazoles (e.g., target compound) form stronger hydrogen bonds due to three nitrogen atoms, whereas thiazoles () rely on sulfur for hydrophobic interactions.

Amine Group Modifications

The methanamine group and its substitutions impact solubility and target engagement:

Compound Name Amine Substituent Molecular Formula Molecular Weight (g/mol) Biological Relevance Evidence Source
N-Methyl-[1-(2-phenylthiazol-4-yl)methanamine hydrochloride N-methyl C₁₁H₁₃N₂S·HCl 240.75 Increased lipophilicity; unstudied toxicity
[1-(2-Fluorophenyl)methyl]triazol-4-yl]methanamine hydrochloride -NH₂ (free amine) C₁₁H₁₂FN₃·HCl 241.7 Optimal solubility and CrtM inhibition

Key Observations :

  • Free Amine vs. N-Methyl : The unsubstituted methanamine in the target compound allows for salt formation (HCl), improving solubility, whereas N-methylation () may reduce polarity and bioavailability.

Key Observations :

  • The target compound’s triazole-fluorophenyl combination is uniquely optimized for CrtM inhibition, while analogous structures (e.g., ) prioritize other biological targets.

Biological Activity

The compound [1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride, also known by its IUPAC name, exhibits significant biological activity due to its structural components, particularly the triazole ring. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11FN4
  • Molecular Weight : 206.22 g/mol
  • CAS Number : 1248406-10-1

The compound features a triazole ring linked to a methanamine group and a 2-fluorophenyl moiety, which contributes to its biological activity by enhancing binding affinity to various targets in biological systems.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has shown promising activity against various pathogens:

  • Antifungal Activity : Triazoles are known for their antifungal efficacy, particularly against species such as Candida and Aspergillus. Research indicates that the presence of the fluorophenyl group may enhance the antifungal potency compared to non-fluorinated analogs .
  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin .

Anticancer Potential

Recent studies have highlighted the potential of triazole compounds in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation:

  • Mechanism of Action : The triazole ring can act as a scaffold for binding to various receptors involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit angiogenesis and induce apoptosis in cancer cells .
  • Case Studies : In vitro studies have reported that related triazole compounds exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds often fall within a range that suggests significant antitumor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

SubstituentEffect on Activity
Fluorine on phenyl ringIncreases binding affinity and enhances antimicrobial activity
Alkyl substitutions on triazoleModulates lipophilicity and bioavailability

Research indicates that electron-donating groups on the phenyl ring significantly influence the compound's overall efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for its therapeutic application:

  • Absorption and Distribution : Preliminary data suggest good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : Ongoing studies are assessing metabolic pathways to determine potential active metabolites that could contribute to its pharmacological effects.
  • Toxicity Profile : Toxicological assessments are necessary to evaluate safety margins, particularly concerning long-term exposure in therapeutic settings.

Q & A

Q. How can researchers mitigate batch-to-batch variability in solubility during formulation?

  • Methodological Answer : Pre-screen solvents (e.g., DMSO, saline) via nephelometry. Employ salt formation or co-solvency (e.g., PEG-400) to enhance aqueous solubility. Compare with 4-fluorophenoxy benzylamine hydrochloride formulations, noting pH-dependent solubility shifts .

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